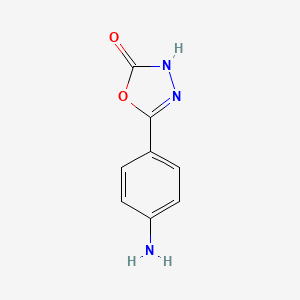

5-(4-アミノフェニル)-1,3,4-オキサジアゾール-2-オール

概要

説明

Synthesis Analysis

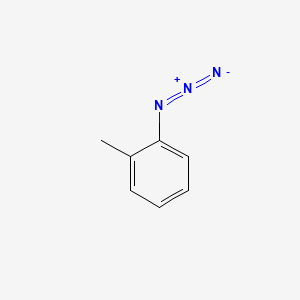

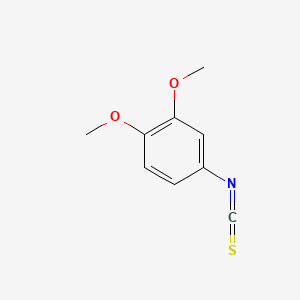

The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol derivatives often involves the cyclization of hydrazides and carboxylic acids or their derivatives. For instance, 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole and its analogs can be synthesized from p-nitrobenzoic acid and methyl salicylate, with catalytic hydrogenation over Pd/C catalysts enhancing the yields significantly, reaching up to 98.4% (Li Shi-feng, 2007). Another method involves the electrochemical oxidation of semicarbazone at a platinum electrode to yield 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazoles, a process carried out in acetonitrile using lithium perchlorate as a supporting electrolyte (Sanjeev Kumar, 2012).

Molecular Structure Analysis

The molecular structure of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which imparts significant chemical stability and reactivity to the compound. Conformational studies of related compounds, such as dimethyl 5-(5-phenyl-2- thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate, reveal multiple minimum energy structures on the electronic potential energy surface, indicating a level of structural flexibility (G. Roman et al., 2007).

Chemical Reactions and Properties

1,3,4-Oxadiazoles, including 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol, undergo various chemical reactions, contributing to their wide applicability. For example, Schiff base compounds derived from similar oxadiazoles exhibit enol-keto tautomeric and positive solvatochromism, dependent on the substitution, solvent nature, and environmental conditions (A. Kakanejadifard et al., 2013).

Physical Properties Analysis

The physical properties of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol derivatives are influenced by their molecular structure. The introduction of various substituents can modify properties such as solubility, melting point, and stability. For instance, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives reveals that thermal ring transformations can lead to new ring structures, affecting the compound's physical properties (R. Milcent et al., 1989).

Chemical Properties Analysis

The chemical properties of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol are characterized by its reactivity towards various chemical reagents and conditions. Novel synthesis methods, such as the Ugi-4CR/aza-Wittig sequence, allow for the efficient creation of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the compound's versatility in chemical synthesis (A. Ramazani, A. Rezaei, 2010).

科学的研究の応用

芳香族アミノ酸との相互作用

この化合物は、芳香族アミノ酸との相互作用について研究されています . 5, 10, 15, 20-テトラキス(4-スルホナトフェニル)ポルフィリン (MTPPS 4、M = Cu (II)、Pt (II)、Ni (II)、Zn (II)およびCo (II))の金属誘導体のシリーズ、および金属を含まないポルフィリン (TPPS 4)を含む、芳香族アミノ酸L-トリプトファン (L-Trp)、L-およびD-フェニルアラニン (L-およびD-Phe)およびL-ヒスチジン (L-His)との相互作用は、UV/Vis分光法で調べられました .

超分子化学におけるキラリティ

この化合物は、キラルなモノマービルディングブロックから複雑な超分子構造へのキラリティ伝達または伝播のメカニズムを理解するために使用されてきました .

金属錯体との相互作用

この化合物は、テトラキス-(4-スルホナトフェニル)ポルフィリンの金属錯体との相互作用の研究に使用されてきました .

クロマトグラフィーまたは質量分析における使用

この化合物は、クロマトグラフィーまたは質量分析で潜在的な用途がある可能性があります .

還元脱アミノ化

この化合物は、5-(4-アミノフェニル)-10,15,20-トリス(4-スルホナトフェニル)ポルフィリンの還元脱アミノ化の手順で使用されてきました .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

Compounds with similar structures have been found to exhibit antimicrobial activity . They may work by perturbing the bacterial cell membrane and interacting with intracellular targets

Biochemical Pathways

Similar compounds have been found to be substrates for enzymes like alkaline phosphatase . This suggests that the compound could potentially affect pathways involving these enzymes. More research is needed to identify the exact biochemical pathways affected by this compound.

Pharmacokinetics

A theoretical characterization of pharmacokinetics and pharmacodynamics against protein targets has been suggested for similar compounds

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may have a bactericidal or bacteriostatic effect

Action Environment

Similar compounds have been used in various environments, including in the treatment of infectious diseases The compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances

特性

IUPAC Name |

5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEUOVMKEQAHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299454 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113118-47-1 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

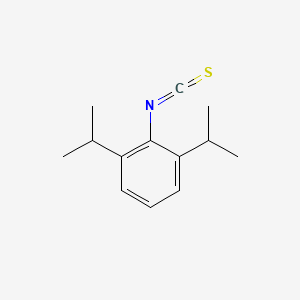

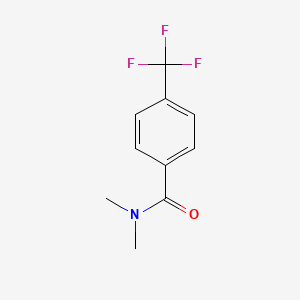

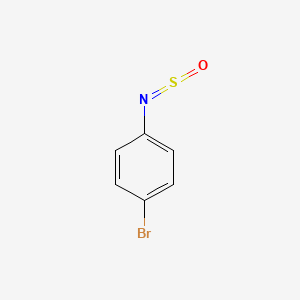

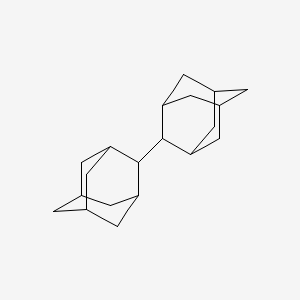

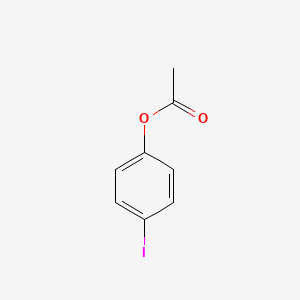

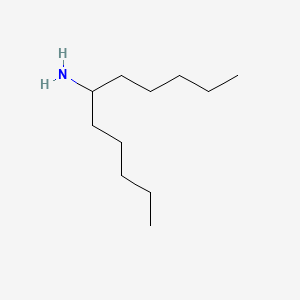

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)